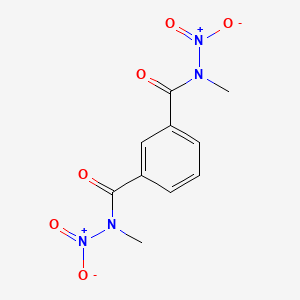
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide is an organic compound characterized by the presence of two nitro groups and two dimethyl groups attached to a benzene ring with dicarboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide typically involves the nitration of a dimethylbenzene derivative followed by the introduction of dicarboxamide groups. One common method includes:
Nitration: The dimethylbenzene derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups.
Amidation: The nitrated product is then reacted with a suitable amine under controlled conditions to form the dicarboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated dimethylbenzene derivatives.
Scientific Research Applications
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and amide functionalities.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide involves its interaction with molecular targets through its nitro and amide groups. These functionalities can participate in various biochemical pathways, including:
Nitro Group: Can undergo redox reactions, influencing cellular oxidative stress.
Amide Group: Can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyl-1,6-hexanediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitro and dicarboxamide groups on the benzene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
851380-20-6 |
|---|---|
Molecular Formula |
C10H10N4O6 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
1-N,3-N-dimethyl-1-N,3-N-dinitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H10N4O6/c1-11(13(17)18)9(15)7-4-3-5-8(6-7)10(16)12(2)14(19)20/h3-6H,1-2H3 |
InChI Key |
UDISYYFXINBEFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)C(=O)N(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















